N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide
Description
N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C23H29N5O5S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-nitrophenyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H29N5O5S/c1-3-26(4-2)23(29)18-9-8-14-27(17-18)22-13-12-20(28(30)31)15-19(22)16-24-25-34(32,33)21-10-6-5-7-11-21/h5-7,10-13,15-16,18,25H,3-4,8-9,14,17H2,1-2H3/b24-16+ |
InChI Key |
ZMRRYOQZAXZMSX-LFVJCYFKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the nitro group, and subsequent functionalization with the phenylsulfonyl and carbohydrazonoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylsulfonyl group would yield a sulfone derivative.
Scientific Research Applications
N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide: shares similarities with other piperidine derivatives and sulfonyl-containing compounds.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: Another compound with a sulfonyl group, used in different applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
